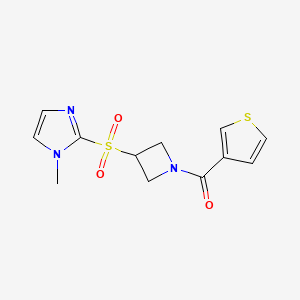
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone, also known as MI-3, is a small molecule inhibitor that has shown great potential in scientific research applications. MI-3 is a potent and selective inhibitor of the E3 ubiquitin ligase, TRIM24, which is involved in the regulation of various cellular processes, including transcriptional regulation, DNA damage response, and cell cycle progression.
Applications De Recherche Scientifique
Catalysis and Organic Transformations Research into the organocatalysis by imidazolium zwitterions, similar in functionality to the mentioned compound, demonstrates their efficiency in regioselective ring-opening of aziridines with various nucleophiles. This study suggests potential applications in catalysis and synthesis, where such compounds could act as organocatalysts due to their unique chemical properties (Ghosal, Santra, Das, Hajra, Zyryanov, & Majee, 2016).
Biological Activity Compounds with structures analogous to (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone have been synthesized and evaluated for their herbicidal and insecticidal activities. These findings indicate the potential for such compounds to be developed into new agrochemicals or pest management solutions, based on their biological activities (Wang, Wu, Liu, Li, Song, & Li, 2015).
Material Science Applications The synthesis and crystal structure analysis of thiophene derivatives, closely related to the compound , have shown a wide spectrum of biological activities and applications in material science, such as in organic electronics. This underscores the importance of such compounds in developing new materials with specific functionalities (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).
Propriétés
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-14-4-3-13-12(14)20(17,18)10-6-15(7-10)11(16)9-2-5-19-8-9/h2-5,8,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKGYSVCNFJZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

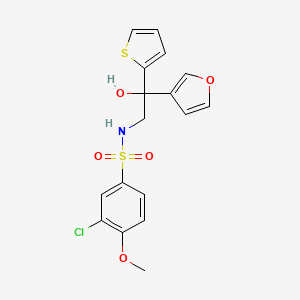
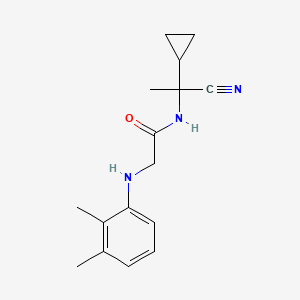
![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B2586509.png)
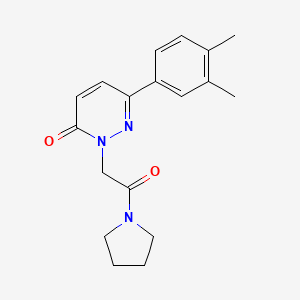
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2586513.png)
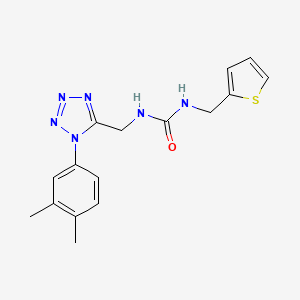
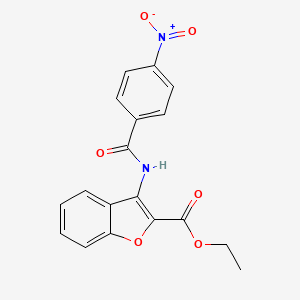
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2586517.png)
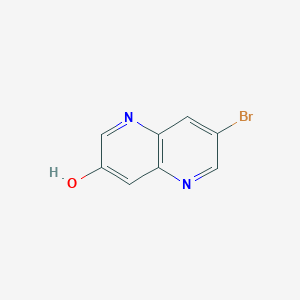
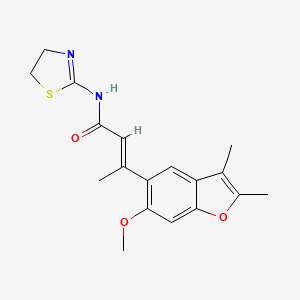
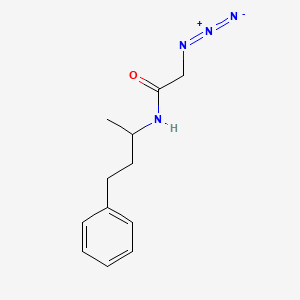
![2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B2586523.png)
![8-[3-(Benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2586527.png)
![N-(5-chloro-2-methylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2586529.png)